molecular formula C18H23N3O3S B6089072 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone

Número de catálogo B6089072
Peso molecular: 361.5 g/mol
Clave InChI: UEBSWCUWQFBFAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been extensively studied for its potential application in treating various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Mecanismo De Acción

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone selectively antagonizes the P2Y1 receptor, which is involved in various physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. By inhibiting the activation of the P2Y1 receptor, 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone reduces platelet aggregation, dilates blood vessels, and modulates neurotransmission, leading to its potential application in treating various diseases.
Biochemical and Physiological Effects:
6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, vasodilation, and modulation of neurotransmission. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has also been shown to inhibit the release of glutamate, a neurotransmitter that is involved in various neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone in lab experiments is its selectivity for the P2Y1 receptor, which allows for the specific modulation of platelet aggregation, vascular tone, and neurotransmission. However, one of the limitations of using 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone in lab experiments is its potential off-target effects, as it may interact with other receptors or enzymes in the body.

Direcciones Futuras

There are several future directions for the research and development of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone. One direction is to further investigate its potential application in treating cardiovascular diseases, including thrombosis, atherosclerosis, and hypertension. Another direction is to explore its potential application in treating neurological disorders, including epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, future research could focus on developing more selective and potent analogs of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone, as well as investigating its potential application in treating cancer.

Métodos De Síntesis

The synthesis of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone involves several steps, including the reaction of 4-chloro-2-methylpyridazine with 4-(4-methylpiperidin-1-yl)sulfonylbenzylamine in the presence of a base, followed by the reaction of the resulting intermediate with 6-methyl-3(2H)-pyridazinone. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been extensively studied for its potential application in treating various diseases. One of the most promising applications of 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone is in the treatment of cardiovascular diseases, including thrombosis, atherosclerosis, and hypertension. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to inhibit platelet aggregation and reduce blood pressure in animal models, suggesting its potential as a new antiplatelet and antihypertensive agent.
6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has also been studied for its potential application in treating neurological disorders, including epilepsy, neuropathic pain, and Alzheimer's disease. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in various neurological disorders, suggesting its potential as a new neuroprotective agent.
In addition, 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been studied for its potential application in treating cancer. 6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer, suggesting its potential as a new anticancer agent.

Propiedades

IUPAC Name

3-methyl-5-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-7-9-21(10-8-13)25(23,24)17-5-3-15(4-6-17)12-16-11-14(2)19-20-18(16)22/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBSWCUWQFBFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzyl}pyridazin-3(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.